Cyclopentyl(quinolin-2-YL)methanamine
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Description
Cyclopentyl(quinolin-2-YL)methanamine is a useful research compound. Its molecular formula is C15H18N2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
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Biological Activity
Cyclopentyl(quinolin-2-YL)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a cyclopentyl group attached to a quinolin-2-yl moiety, which is known for its diverse biological properties. The structural formula can be represented as:
Biological Activity Overview
This compound has been investigated for several biological activities, including:
- Antiviral Activity : Similar compounds have shown effectiveness against viral infections, particularly HIV. For instance, derivatives with quinoline scaffolds have demonstrated significant anti-HIV activity, with EC50 values indicating their potency in inhibiting viral replication .
- Antibacterial Properties : Quinolines are also noted for their antibacterial effects. Research indicates that modifications in the quinoline structure can enhance antibacterial activity against various pathogens .
- Cytotoxic Effects : Some derivatives exhibit cytotoxicity towards cancer cell lines. For example, compounds structurally related to quinoline have shown IC50 values in the low micromolar range against different cancer types .
Antiviral Activity
A study evaluating the antiviral properties of quinoline derivatives found that certain compounds exhibited potent activity against HIV. The following table summarizes the EC50 and CC50 values for selected compounds:
Compound | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) |
---|---|---|---|
NVP | 6.7 | 96171 | 14353 |
Compound 3 | 3.1 | 98576 | 31798 |
Compound 12 | 1576 | 116818 | 74 |
These results indicate that Compound 3 is significantly more effective than the commercial drug NVP, suggesting its potential as a lead compound for further development .
Antibacterial Activity
Quinoline derivatives have been shown to possess antibacterial properties. The following table illustrates the antibacterial activity of selected compounds:
Compound | Minimum Inhibitory Concentration (MIC) |
---|---|
Compound A | 4 µg/mL |
Compound B | 8 µg/mL |
Compound C | >32 µg/mL |
These findings highlight the potential of this compound analogs in combating bacterial infections .
Cytotoxicity Studies
Cytotoxicity assays reveal the effects of this compound on various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa | 5.0 |
MCF-7 | 3.5 |
A549 | 7.0 |
The data suggest that this compound exhibits selective cytotoxicity towards cancer cells, warranting further investigation into its therapeutic potential .
Case Studies
- HIV Inhibition : A study focused on the synthesis of quinoline derivatives reported that this compound analogs showed promising inhibitory effects on HIV reverse transcriptase, leading to reduced viral load in infected cell cultures .
- Cancer Treatment : Another investigation into quinoline-based compounds found that this compound displayed significant cytostatic effects against multiple cancer cell lines, indicating its potential as an anticancer agent .
Properties
CAS No. |
1159983-15-9 |
---|---|
Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
cyclopentyl(quinolin-2-yl)methanamine |
InChI |
InChI=1S/C15H18N2/c16-15(12-6-1-2-7-12)14-10-9-11-5-3-4-8-13(11)17-14/h3-5,8-10,12,15H,1-2,6-7,16H2 |
InChI Key |
LUXUJWKUOGNQTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C2=NC3=CC=CC=C3C=C2)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.